molecular formula C34H31N3O5S B2808551 N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide CAS No. 476642-23-6

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide

Cat. No.: B2808551
CAS No.: 476642-23-6
M. Wt: 593.7
InChI Key: DHOXTCYLXJZBCL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide: is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of benzoyl chloride with an amine, resulting in the formation of a benzamide.

    Introduction of the Methyl and Benzoyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide
  • N-(4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diallylsulfamoyl)benzamido)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N3O5S/c1-4-21-37(22-5-2)43(41,42)27-18-16-26(17-19-27)33(39)35-30-14-10-9-13-28(30)34(40)36-31-20-15-24(3)23-29(31)32(38)25-11-7-6-8-12-25/h4-20,23H,1-2,21-22H2,3H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOXTCYLXJZBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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